3-(4-Fluorophenyl)benzaldehyde
Overview
Description
3-(4-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO. It is a derivative of benzaldehyde where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of schiff bases , which are known to interact with various biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .
Mode of Action
It is known that the compound can be used to synthesize schiff bases . These bases are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
The compound’s derivatives have shown moderate antifungal activity against candida spp . This suggests that it may affect pathways related to fungal growth and proliferation.
Pharmacokinetics
The compound’s molecular weight (20021 g/mol ) and predicted boiling point (327.9±25.0 °C ) suggest that it may have good bioavailability.
Result of Action
Derivatives of the compound have shown moderate antifungal activity against candida spp , suggesting that it may have a role in inhibiting fungal growth.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Biochemical Analysis
Biochemical Properties
For instance, some benzaldehydes have been found to disrupt cellular antioxidation systems, potentially through interactions with enzymes like superoxide dismutases .
Cellular Effects
The cellular effects of 3-(4-Fluorophenyl)benzaldehyde are currently unknown. Related compounds have been shown to have effects on cellular processes. For example, certain benzaldehydes have been found to exhibit antifungal activity by disrupting cellular antioxidation .
Molecular Mechanism
Benzaldehydes are known to participate in various chemical reactions, including nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas at 2-8°C .
Metabolic Pathways
Benzaldehydes can undergo various metabolic transformations, including oxidation and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)benzaldehyde typically involves the halogen-exchange reaction. One common method is the reaction of 4-chlorobenzaldehyde with a fluorinating agent such as potassium fluoride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(4-Fluorophenyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 3-(4-Fluorophenyl)benzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-(4-Fluorophenyl)benzoic acid.
Reduction: 3-(4-Fluorophenyl)benzyl alcohol.
Substitution: Schiff bases and other substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)benzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form Schiff bases.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Similar in structure but lacks the additional phenyl ring.
3-Fluorobenzaldehyde: The fluorine atom is positioned differently, affecting its reactivity and applications.
4-Chlorobenzaldehyde: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: 3-(4-Fluorophenyl)benzaldehyde is unique due to the presence of both a fluorine atom and an additional phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
Properties
IUPAC Name |
3-(4-fluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDCJYMOBKHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362715 | |
Record name | 3-(4-Fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164334-74-1 | |
Record name | 3-(4-Fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164334-74-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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